molecular formula C21H20ClN5O2S B2548981 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine CAS No. 904584-20-9

1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine

Cat. No.: B2548981
CAS No.: 904584-20-9
M. Wt: 441.93
InChI Key: VZLKRRUMFAIFMX-UHFFFAOYSA-N
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Description

1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a triazole ring fused with a quinazoline moiety, along with a pyrrolidine ring, makes this compound structurally unique and potentially useful in various scientific research fields.

Preparation Methods

The synthesis of 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a heterocyclic diamine with a nitrite, followed by the reaction with hydrazine hydrate to form the triazole ring . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity levels .

Chemical Reactions Analysis

1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s triazole and quinazoline moieties allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities .

Comparison with Similar Compounds

Similar compounds to 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine include other triazoloquinazolines and triazolopyridazines. These compounds share structural similarities but differ in their specific substituents and biological activities. For example:

The uniqueness of this compound lies in its specific combination of functional groups and rings, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

7-chloro-3-(3,4-dimethylphenyl)sulfonyl-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2S/c1-13-5-7-16(11-14(13)2)30(28,29)21-20-23-19(26-9-3-4-10-26)17-12-15(22)6-8-18(17)27(20)25-24-21/h5-8,11-12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLKRRUMFAIFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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